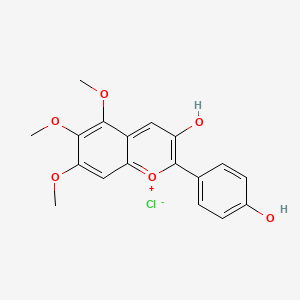

3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride

描述

属性

分子式 |

C18H17ClO6 |

|---|---|

分子量 |

364.8 g/mol |

IUPAC 名称 |

2-(4-hydroxyphenyl)-5,6,7-trimethoxychromenylium-3-ol;chloride |

InChI |

InChI=1S/C18H16O6.ClH/c1-21-15-9-14-12(17(22-2)18(15)23-3)8-13(20)16(24-14)10-4-6-11(19)7-5-10;/h4-9H,1-3H3,(H-,19,20);1H |

InChI 键 |

IFSIZBIMZFPLKA-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=[O+]C(=C(C=C2C(=C1OC)OC)O)C3=CC=C(C=C3)O.[Cl-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4’-dihydroxyflavone and methoxybenzaldehyde.

Methoxylation: The hydroxyl groups on the flavone are selectively methoxylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Formation of Flavylium Core: The methoxylated intermediate is then subjected to acidic conditions to form the flavylium core. This step often involves the use of hydrochloric acid or sulfuric acid.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

化学反应分析

Types of Reactions

3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The flavylium core can be reduced to form dihydroflavylium derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavylium compounds.

Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.

科学研究应用

3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex flavonoid derivatives.

Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.

Industry: Utilized in the development of natural dyes and pigments due to its vibrant color.

作用机制

The mechanism of action of 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, functional, and pharmacological distinctions between 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride and related flavonoids.

4',5,7-Trihydroxy-3,6,8-trimethoxyflavone (CAS 57393-71-2)

- Structure : A flavone with hydroxyl groups at positions 4', 5, 7 and methoxy groups at 3, 6, 8.

- Molecular Weight : 360.31 g/mol (C₁₈H₁₆O₈) .

- Applications : Used in natural product chemistry research. Unlike the target compound, it lacks a cationic chromenylium core, reducing its water solubility. Its hydroxylation pattern may enhance antioxidant activity but reduce membrane permeability compared to methoxy-rich analogs.

3,4'-Dihydroxy-3,5',7-trimethoxyflavan (TN2878)

- Structure: A flavan (non-cationic) with hydroxyls at 3 and 4' and methoxy groups at 3, 5', and 7.

- Pharmacology : Acts as a phospholipase Cγ1 (PLCγ1) inhibitor, demonstrating anticancer and antioxidant activities. The absence of a positive charge may limit its solubility in aqueous environments compared to flavylium salts .

Dp3-Sam Chloride (Delphinidin-3-sambubioside chloride)

- Structure : An anthocyanin with a sambubioside moiety and chloride counterion.

- Mechanisms : Inhibits NF-κB and MEK/ERK pathways, reducing inflammation and inducing apoptosis in leukemia cells via ROS-mediated mitochondrial pathways. Unlike the target compound, its glycosidic structure enhances bioavailability but may reduce metabolic stability .

3',5-Dihydroxy-4',6,7-trimethoxyflavanone (CAS 90850-99-0)

- Structure: A flavanone with hydroxyls at 3' and 5 and methoxy groups at 4', 6, and 7.

- Physicochemical Properties: Lower water solubility compared to flavylium salts, requiring dilution in organic solvents for experimental use.

2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxychromenylium Chloride (CAS 528-58-5)

- Structure : A flavylium chloride with hydroxyls at phenyl (3,4) and chromenylium (3,5,7) positions.

Mechanistic and Functional Insights

- Antioxidant Activity : Methoxy groups in the target compound may reduce direct radical scavenging compared to polyhydroxylated analogs (e.g., Dp3-Sam chloride) but could improve membrane penetration for intracellular effects .

- Structural Stability: The flavylium core’s cationic nature enhances stability in acidic environments, whereas flavanones and flavans are prone to degradation under similar conditions .

- Synthetic Accessibility: While details Witting reactions for synthesizing phenolic aldehydes, the target compound likely requires regioselective methylation and hydroxylation steps, which are more complex than flavanone derivatization .

常见问题

Basic Research Questions

Q. What are the key structural features of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride, and how do they influence its physicochemical properties?

- Methodological Answer : The compound’s flavylium core, hydroxyl groups at positions 3 and 4', and methoxy substitutions at positions 5, 6, and 7 determine its solubility, stability, and redox behavior. For example, methoxy groups increase lipophilicity, while hydroxyl groups enhance hydrogen bonding and antioxidant capacity. Structural analogs with varying substituent positions (e.g., 3-Hydroxy-5,7,4’-trimethoxyflavone) show distinct bioactivity due to altered electronic and steric effects . UV-Vis spectroscopy (λmax ~500 nm in acidic conditions) and NMR (δ 6.8–7.2 ppm for aromatic protons) are critical for structural validation .

Q. How can researchers optimize solubility for in vitro assays involving this compound?

- Methodological Answer : Due to moderate aqueous solubility, co-solvents like DMSO (≤0.1% v/v) or ethanol are recommended. Sonication at 40–50°C for 15–20 minutes improves dissolution. Pre-formulation studies using dynamic light scattering (DLS) to assess particle size and polydispersity index (PDI <0.3) ensure homogeneity in biological buffers .

Q. What analytical techniques are recommended for purity assessment and quantification?

- Methodological Answer : HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 280 nm provides >95% purity validation. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 373.1 [M+H]+. NMR (¹H and ¹³C) resolves methoxy and hydroxyl group positions, critical for distinguishing from analogs like 5,7-Dihydroxy-3,4',8-trimethoxyflavone .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in antioxidant vs. pro-oxidant assays be resolved?

- Methodological Answer : Contradictions arise from concentration-dependent redox behavior. At low concentrations (1–10 µM), it scavenges ROS via hydroxyl group-mediated electron transfer (DPPH/ABTS assays). At higher doses (>50 µM), Fenton-like reactions with transition metals (e.g., Fe²⁺) generate hydroxyl radicals. Use chelators (EDTA) in assay buffers and monitor intracellular glutathione levels to contextualize results .

Q. What experimental designs are suitable for elucidating its mechanism in NF-κB pathway modulation?

- Methodological Answer : Employ LPS-stimulated RAW264.7 macrophages to assess dose-dependent inhibition of NF-κB nuclear translocation (immunofluorescence/EMSA). Western blotting for IκBα degradation and p65 phosphorylation at Ser536 validates pathway suppression. Compare with Dp3-Sam chloride, a known NF-κB inhibitor, to benchmark potency .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl group positioning) impact anticancer activity?

- Methodological Answer : Replace methoxy groups at positions 5,6,7 with hydroxyls to test apoptosis induction in leukemia cells (e.g., HL-60). Methoxy groups enhance membrane permeability (logP ~2.5), while hydroxyls increase ROS generation. Use flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) assays to quantify mechanistic differences vs. analogs like 3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone .

Q. What strategies mitigate synthesis challenges for large-scale production of this flavylium derivative?

- Methodological Answer : Multi-step synthesis requires precise control of methoxylation via methyl iodide/K₂CO₃ in anhydrous DMF. Purify intermediates via flash chromatography (hexane/EtOAc gradient). For the final flavylium chloride, ion-exchange chromatography (Dowex 50WX4) ensures chloride counterion stability. Monitor reaction progress via TLC (Rf ~0.3 in CHCl₃:MeOH 9:1) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported IC₅₀ values across different cancer cell lines?

- Methodological Answer : Variability arises from cell-specific uptake (e.g., P-gp efflux in MDR1-overexpressing lines) and metabolic activation. Normalize data to intracellular concentration (LC-MS/MS quantification) and correlate with cytotoxicity (MTT assay). Use siRNA knockdown of efflux transporters to isolate compound-specific effects .

Q. What computational tools predict the compound’s interaction with phospholipase Cγ1 (PLCγ1)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。